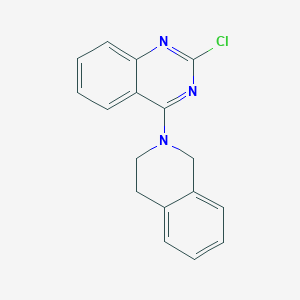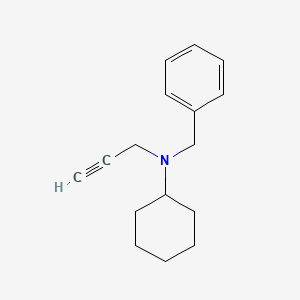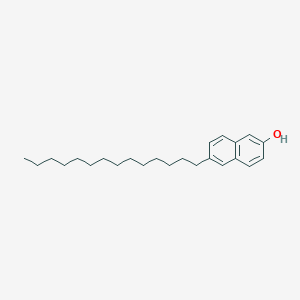![molecular formula C12H18ClO4P B12558626 Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate CAS No. 143056-55-7](/img/structure/B12558626.png)
Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate is an organophosphorus compound that has garnered interest due to its versatile applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate typically involves the reaction of diethyl phosphite with 4-(chloromethyl)phenol. This reaction is often carried out under basic conditions to facilitate the nucleophilic substitution of the chloromethyl group by the phosphonate group. The reaction can be represented as follows:
Diethyl phosphite+4-(chloromethyl)phenol→Diethyl [4-(chloromethyl)phenoxy]methylphosphonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters such as temperature and pressure can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phenoxyphosphonates.
Applications De Recherche Scientifique
Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections.
Industry: It is used in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that rely on phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to antimicrobial and other biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl phosphite
- Diethyl benzylphosphonate
- Diethyl 4-methylbenzylphosphonate
Uniqueness
Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical modifications. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
143056-55-7 |
|---|---|
Formule moléculaire |
C12H18ClO4P |
Poids moléculaire |
292.69 g/mol |
Nom IUPAC |
1-(chloromethyl)-4-(diethoxyphosphorylmethoxy)benzene |
InChI |
InChI=1S/C12H18ClO4P/c1-3-16-18(14,17-4-2)10-15-12-7-5-11(9-13)6-8-12/h5-8H,3-4,9-10H2,1-2H3 |
Clé InChI |
GEDMGLRCOBPLKL-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(COC1=CC=C(C=C1)CCl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-2-[(chloromethyl)sulfanyl]benzene](/img/structure/B12558544.png)
![Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12558547.png)
![{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12558555.png)
![N-[Phenyl(piperidin-1-yl)methyl]urea](/img/structure/B12558559.png)

![Benzenecarboximidamide,3-[[(3S)-3-[[(7-methoxy-2-naphthalenyl)sulfonyl]amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B12558583.png)
![Ethanone, 1-[2,5-difluoro-4-(3-methyl-1-piperazinyl)phenyl]-](/img/structure/B12558590.png)


![9-[6-(Naphthalen-1-YL)hexyl]anthracene](/img/structure/B12558609.png)
![5H-Benzo[d]naphtho[2,3-b]pyran-5-one](/img/structure/B12558615.png)



